molecular formula C14H14BNO4 B1408913 (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid CAS No. 1704069-56-6

(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1408913
CAS RN: 1704069-56-6
M. Wt: 271.08 g/mol
InChI Key: BICIYGVMBIEAEG-UHFFFAOYSA-N
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Description

“(4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They have been widely studied in medicinal chemistry due to their potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .


Synthesis Analysis

The synthesis of boronic acids is relatively simple and well known . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .


Chemical Reactions Analysis

Boronic acids can participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to create carbon-carbon bonds between two aromatic compounds .

Scientific Research Applications

Fluorescence Quenching Studies

A study on the fluorescence quenching of boronic acid derivatives, specifically 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, reveals their behavior in alcohols of varying viscosities. These derivatives show a negative deviation in the Stern–Volmer plots with moderate quencher concentration, indicating different conformers in the ground state and the potential for hydrogen bonding in alcohol environments (Geethanjali et al., 2015).

Structural Studies of Derivatives

Research into the structure of multifunctional compounds involving boronic acids, such as {4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid, has been conducted. These studies focus on compounds with three different substituents attached to a central C-H group, providing insights into their crystallization and molecular interactions (Zhang et al., 2017).

Formation of Tetraarylpentaborates

Investigations into the formation of cationic rhodium complexes with new tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex have been performed. This research offers insights into the chemical properties and structure of these complexes, contributing to the understanding of the behavior of arylboronic acids in such reactions (Nishihara et al., 2002).

Optical Modulation in Nanotechnology

A study on phenyl boronic acids grafted to polyethylene glycol-wrapped single-walled carbon nanotubes (SWNT) demonstrates the impact of boronic acid structure on SWNT photoluminescence quantum yield. This research provides a foundation for understanding the link between molecular structure and optical properties in nanotechnology applications (Mu et al., 2012).

Spectroscopic Analysis of Boronic Acid Derivatives

Spectroscopic studies on 4-fluoro-2-methoxyphenyl boronic acid have been conducted to understand its photophysical properties in different solvent environments. These studies analyze the interactions of the molecule with solvents, providing valuable insights into its fluorescence behavior and quantum yield (Geethanjali et al., 2016).

Catalysis with Boronic Acids

Research into the use of boronic acids as reaction catalysts highlights their ability to form reversible covalent bonds with hydroxy groups. This enables various organic reactions under mild conditions, expanding the potential applications of boronic acids in synthetic chemistry and beyond (Hall, 2019).

Safety and Hazards

While boronic acids are generally considered non-toxic, individual compounds may have specific safety and hazard considerations . It’s always important to handle chemicals with appropriate safety measures.

Future Directions

The study of boronic acids in medicinal chemistry is a growing field. Given their potential in various biological applications, there is a strong interest in extending studies with boronic acids to obtain new promising drugs .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound participates in, is widely used in organic synthesis . This reaction can lead to the formation of biologically active compounds .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of boronic esters, which are related compounds, is influenced by the ph and the substituents in the aromatic ring . This could potentially impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

The suzuki–miyaura cross-coupling reaction, which this compound participates in, is a key method for forming carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-((2-Methoxyphenyl)carbamoyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the pH of the environment could influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

[4-[(2-methoxyphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO4/c1-20-13-5-3-2-4-12(13)16-14(17)10-6-8-11(9-7-10)15(18)19/h2-9,18-19H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICIYGVMBIEAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181043
Record name Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704069-56-6
Record name Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[(2-methoxyphenyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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